molecular formula C18H18N4O4S B2444875 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034403-07-9

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2444875
CAS RN: 2034403-07-9
M. Wt: 386.43
InChI Key: AKRSAXNNKRSNSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The exact structure is not provided in the available resources .

Scientific Research Applications

Organic Electronics

This compound is used as an efficient n-type dopant in organic electronics . The derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) anchors to gold surfaces in a highly stable fashion and subsequently rotates in a unidirectional manner when excited with STM pulses .

Molecular Machines

The compound is used in the creation of molecular machines . When voltage pulses are applied using a bias ranging between 300 and 400 mV, the molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .

Molecular Rotors

The compound is used to create molecular rotors . The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion .

Nanocars

The compound is used in the creation of nanocars . The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar .

Thermoelectric Applications

The compound is used in thermoelectric applications . N-DMBI became a reference solution-processed n-type dopant, affording decent air-stability and record power factor for thermoelectric energy generation .

Photo-Activation and Thermal Activation

The compound can be activated not only by thermal annealing above 100°C, but also by UV-light irradiation at low fluences even in thin films . This makes it versatile for various applications.

Air Stability

The compound affords decent air-stability , which is crucial for practical applications in various fields.

Biological Potential

Indole derivatives, such as this compound, have shown potential in biological applications . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported and their molecular docking studies performed as an anti-HIV-1 .

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-21-16-7-5-12(9-17(16)22(2)27(21,24)25)19-18(23)15-8-11-4-6-13(26-3)10-14(11)20-15/h4-10,20H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRSAXNNKRSNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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